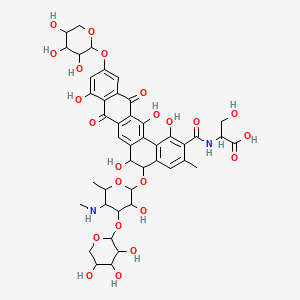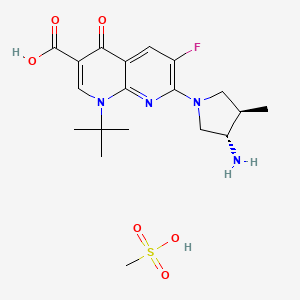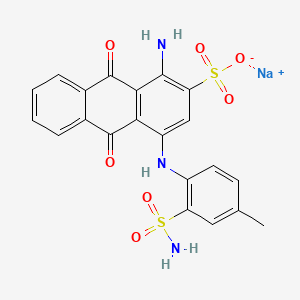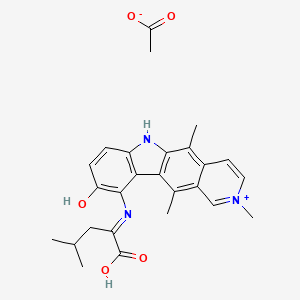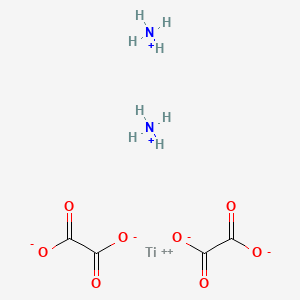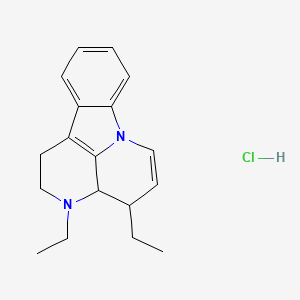
3,4-Diethyl-1,2,3,3a-tetrahydroindolo(3,2,1-de)(1,5)naphthyridine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Indolo(3,2,1-de)(1,5)naphthyridine, 2,3,3a,4-tetrahydro-3,4-diethyl-, monohydrochloride is a complex organic compound belonging to the indolonaphthyridine family. This compound is characterized by its unique structure, which combines indole and naphthyridine moieties, making it a subject of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Indolo(3,2,1-de)(1,5)naphthyridine, 2,3,3a,4-tetrahydro-3,4-diethyl-, monohydrochloride typically involves multi-step organic reactions. One common method involves the Gould-Jacobs reaction, which includes the condensation of 3-aminopyridine with diethyl methylenemalonate, followed by thermal cyclization . The reaction conditions often require elevated temperatures and the presence of catalysts to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
1H-Indolo(3,2,1-de)(1,5)naphthyridine, 2,3,3a,4-tetrahydro-3,4-diethyl-, monohydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halides for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and sometimes catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could produce various alkyl or aryl derivatives.
Wissenschaftliche Forschungsanwendungen
1H-Indolo(3,2,1-de)(1,5)naphthyridine, 2,3,3a,4-tetrahydro-3,4-diethyl-, monohydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1H-Indolo(3,2,1-de)(1,5)naphthyridine, 2,3,3a,4-tetrahydro-3,4-diethyl-, monohydrochloride involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl-2,3,3a,4-tetrahydro-1H-indolo(3,2,1-de)(1,5)naphthyridine-6-carboxylate monohydrochloride: Another indolonaphthyridine derivative with similar structural features.
Vinconate hydrochloride: Known for its effects on phosphatidylinositol hydrolysis.
Uniqueness
1H-Indolo(3,2,1-de)(1,5)naphthyridine, 2,3,3a,4-tetrahydro-3,4-diethyl-, monohydrochloride stands out due to its specific diethyl substitutions, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for targeted research and applications.
Eigenschaften
CAS-Nummer |
94831-73-9 |
|---|---|
Molekularformel |
C18H23ClN2 |
Molekulargewicht |
302.8 g/mol |
IUPAC-Name |
4,6-diethyl-1,6-diazatetracyclo[7.6.1.05,16.010,15]hexadeca-2,9(16),10,12,14-pentaene;hydrochloride |
InChI |
InChI=1S/C18H22N2.ClH/c1-3-13-9-12-20-16-8-6-5-7-14(16)15-10-11-19(4-2)17(13)18(15)20;/h5-9,12-13,17H,3-4,10-11H2,1-2H3;1H |
InChI-Schlüssel |
CEAHFSPCSCWQHL-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1C=CN2C3=CC=CC=C3C4=C2C1N(CC4)CC.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


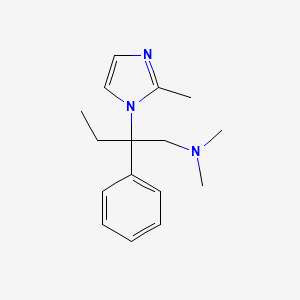

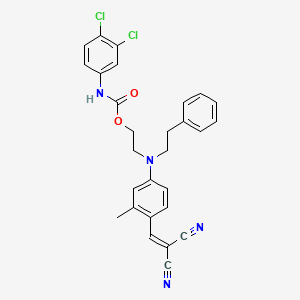


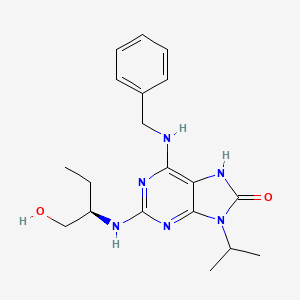

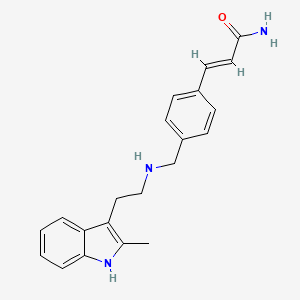
![N(sup delta)-(5-((4-Nitrophenyl)oxycarbonyl)pentanoyl)-delta-aminophalloin [German]](/img/structure/B12778858.png)
